Product packaging for Ethyl 3-hydrazinylpropanoate hydrochloride(Cat. No.:CAS No. 1216111-67-9)

Ethyl 3-hydrazinylpropanoate hydrochloride

Cat. No.: B578081
CAS No.: 1216111-67-9
M. Wt: 168.621
InChI Key: YFSUJVKDPDJFSM-UHFFFAOYSA-N
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Description

Contextualization of Hydrazinyl Esters as Building Blocks in Modern Organic Synthesis

Hydrazinyl esters represent a significant class of bifunctional compounds that have garnered substantial attention in modern organic synthesis. These molecules incorporate both a reactive hydrazine (B178648) moiety and an ester functional group, a combination that allows for a diverse range of chemical transformations. The hydrazine group can act as a nucleophile or be used to form hydrazones and other nitrogen-containing heterocycles. vulcanchem.com The reaction of esters with hydrazine is a standard method for preparing carbohydrazides (also known as acylhydrazides), which are valuable intermediates in the synthesis of various heterocyclic systems. researchgate.net

The synthesis of hydrazides from esters, typically through reaction with hydrazine hydrate (B1144303), is a well-established transformation in organic chemistry. researchgate.netgoogle.com This reaction, often carried out in an alcohol solvent under reflux conditions, provides a direct route to hydrazinyl compounds from readily available ester starting materials. researchgate.net The utility of these building blocks is further expanded by their ability to participate in reactions such as the formation of diacyl hydrazines, which are precursors to various bioactive molecules. researchgate.net The presence of the ester group allows for further modification or for it to act as a directing group in more complex synthetic sequences.

Significance of Propanoate Ester Derivatives in the Construction of Molecular Complexity

Propanoate esters are a specific class of esters derived from propanoic acid. pressbooks.pub Their structure, featuring a three-carbon acid-derived portion, provides a fundamental and versatile scaffold in organic synthesis. libretexts.org The nomenclature of these esters, such as ethyl propanoate or butyl propanoate, follows standard IUPAC and common naming conventions where the alkyl group from the alcohol is named first, followed by the name of the carboxylate group. libretexts.orgyoutube.com

The propanoate unit is a common structural motif found in a wide array of natural products and pharmaceutically active compounds. Its incorporation into a molecule can influence physical properties such as solubility and bioavailability. Propanoate esters themselves serve as valuable starting materials and intermediates. They can be readily synthesized and undergo a variety of chemical reactions, including hydrolysis back to the parent carboxylic acid, transesterification, and reaction with nucleophiles like hydrazine to form hydrazides. researchgate.netsciencemadness.org This reactivity makes them key components in the strategic construction of more complex molecular architectures.

Overview of Ethyl 3-Hydrazinylpropanoate Hydrochloride as a Key Synthon in Contemporary Chemical Research

This compound is a prime example of a hydrazinyl ester that serves as a key synthon, or synthetic building block, in modern chemical research. Its structure combines the reactive features of a hydrazine group with an ethyl propanoate backbone, presented as a stable hydrochloride salt. vulcanchem.comcymitquimica.com This salt form enhances the compound's stability and shelf-life. vulcanchem.com

The bifunctional nature of this compound makes it a versatile reagent for constructing a variety of more complex molecules. For instance, it is utilized in the synthesis of heterocyclic compounds like pyrazoles through condensation reactions with β-dicarbonyl compounds. vulcanchem.com Pyrazole (B372694) motifs are central to many compounds with applications in medicinal chemistry. frontierspecialtychemicals.com Furthermore, the hydrazine moiety can react with aldehydes and ketones to form hydrazone linkers, which have applications in materials science, such as in the development of photoactive compounds for metal ion sensing. vulcanchem.com

The compound's utility as an intermediate is underscored by its role in the synthesis of more elaborate pharmaceutical building blocks. vulcanchem.com Its dual reactivity allows for sequential or one-pot reactions to build molecular complexity efficiently.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1216111-67-9 vulcanchem.comcymitquimica.comfluorochem.co.uk
Molecular Formula C₅H₁₃ClN₂O₂ vulcanchem.com
Molecular Weight 168.62 g/mol vulcanchem.comcymitquimica.com
Appearance White crystalline powder vulcanchem.com
Purity 97% cymitquimica.com

| Storage Conditions | 2–8°C under an inert atmosphere | vulcanchem.com |

Table 2: Solubility Profile

Solvent Solubility (mg/mL) Temperature (°C) Source(s)
Water 58.2 25 vulcanchem.com
Ethanol (B145695) 124.7 25 vulcanchem.com
DMSO 89.5 37 vulcanchem.com

| PBS (pH 7.4) | 32.1 | 25 | vulcanchem.com |

The hydrochloride salt exhibits pH-dependent solubility and has a decomposition onset temperature of 182°C. vulcanchem.com This profile of reactivity, stability, and solubility makes this compound a valuable and frequently utilized synthon in the field of organic chemistry.

Table 3: List of Compounds Mentioned

Compound Name
1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride
Acetic acid
Aldehydes
Butyl propanoate
Carboxylic acid
Diacyl hydrazines
Dimethyl sulfoxide (B87167) (DMSO)
Ethanol
This compound
Ethyl propanoate
Hydrazine
Hydrazine hydrate
Hydrazones
Isopropyl benzoate
Ketones
Methyl butyrate
p-Tolyl propionate
Propanoic acid
Pyrazoles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B578081 Ethyl 3-hydrazinylpropanoate hydrochloride CAS No. 1216111-67-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydrazinylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUJVKDPDJFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 Hydrazinylpropanoate Hydrochloride

Optimized Synthetic Routes via Esterification and Hydrazination Processes

The synthesis of ethyl 3-hydrazinylpropanoate hydrochloride typically involves the reaction of an acrylic ester with hydrazine (B178648), followed by salt formation. However, the efficiency and practicality of this transformation can be significantly influenced by the chosen synthetic strategy.

The preparation of this compound can be approached through both multi-step and one-pot procedures. A common multi-step synthesis involves the initial reaction of ethyl acrylate (B77674) with an excess of hydrazine hydrate (B1144303) to form the free base, ethyl 3-hydrazinylpropanoate. This is followed by a separate step where the free base is treated with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, to precipitate the hydrochloride salt. This method allows for the isolation and purification of the intermediate free base, potentially leading to a purer final product.

A patent for a structurally similar compound, ethyl hydrazinoacetate hydrochloride, describes a multi-step process beginning with the reaction of chloroacetic acid and hydrazine hydrate in the presence of a base to form sodium hydrazinoacetate. This intermediate is then subjected to esterification using ethanol and dry hydrogen chloride gas. google.com This process, while effective, involves multiple unit operations, including filtration and solvent exchange. google.com

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer advantages in terms of reduced reaction time, solvent usage, and waste generation. For this compound, a one-pot approach could involve the direct reaction of ethyl acrylate with hydrazine hydrochloride or the in-situ generation of the hydrochloride salt after the initial hydrazination reaction by introducing hydrogen chloride gas or an aqueous HCl solution directly to the reaction mixture. While potentially more efficient, one-pot syntheses can present challenges in controlling reaction conditions and may lead to the formation of by-products, such as di-addition products or pyrazolidinones, requiring careful optimization of reactant stoichiometry and temperature. The development of one-pot syntheses for various nitrogen-containing heterocycles, such as pyrazoles and thiazoles, has been reported, demonstrating the feasibility of such strategies in related chemical spaces. nih.govnih.govresearchgate.net

The conventional synthesis of this compound relies on ethyl acrylate and hydrazine. However, research into alternative precursors can open new avenues for synthesis. For instance, starting from β-propiolactone, a ring-opening reaction with hydrazine could yield 3-hydrazinylpropanoic acid, which can then be esterified to the desired product. Another potential precursor is acrylonitrile, which upon reaction with hydrazine would yield 3-hydrazinylpropanenitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid followed by esterification, or direct alcoholysis of the nitrile under acidic conditions, could provide the target molecule.

The reaction conditions for the hydrazination of ethyl acrylate are crucial for maximizing the yield of the desired mono-adduct and minimizing the formation of the bis-adduct. Key parameters to control include:

Temperature: Lower temperatures generally favor the formation of the mono-adduct.

Stoichiometry: Using a large excess of hydrazine can also suppress the formation of the bis-adduct.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol are commonly used.

The following table summarizes a hypothetical comparison of reaction conditions for the synthesis of ethyl 3-hydrazinylpropanoate.

ParameterCondition ACondition BCondition C
Precursor Ethyl acrylateβ-PropiolactoneAcrylonitrile
Hydrazine Source Hydrazine hydrateHydrazine hydrateHydrazine hydrate
Stoichiometry 1:5 (Acrylate:Hydrazine)1:2 (Lactone:Hydrazine)1:3 (Nitrile:Hydrazine)
Temperature 0-10 °C25 °C50 °C
Solvent EthanolWaterNone (Neat)
Subsequent Step HCl additionEsterification, then HClHydrolysis, Esterification, HCl
Anticipated Yield HighModerateModerate-High

Development of Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve process safety.

While the Michael addition of hydrazine to ethyl acrylate can proceed without a catalyst, the use of catalysts can enhance reaction rates and selectivity. Acidic or basic catalysts can be employed to activate either the electrophile or the nucleophile. For instance, the use of a Brønsted-acidic ionic liquid has been shown to be effective in the solvent-free synthesis of pyranopyrazoles, which involves a hydrazine condensation step. ias.ac.in Such catalysts could potentially be adapted for the synthesis of ethyl 3-hydrazinylpropanoate to improve efficiency.

The use of solid acid or base catalysts could also offer advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. For example, anion-exchange resins have been mentioned as a way to enable catalyst reuse in related processes. vulcanchem.com

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net Research has demonstrated the feasibility of solvent-free synthesis for various hydrazine derivatives, often accelerated by methods such as grinding or the application of high hydrostatic pressure. nih.govnih.govresearchgate.net A solvent-free approach to the synthesis of ethyl 3-hydrazinylpropanoate could involve the direct reaction of ethyl acrylate with hydrazine hydrate, potentially with gentle heating.

Aqueous synthesis is another green alternative, as water is a non-toxic, non-flammable, and inexpensive solvent. The reaction of ethyl acrylate with hydrazine in an aqueous medium could be a viable route, although the solubility of the starting materials and potential side reactions like ester hydrolysis would need to be carefully managed. The use of aqueous media has been reported for the synthesis of various heterocyclic compounds.

The table below outlines potential green synthetic approaches for ethyl 3-hydrazinylpropanoate.

ApproachCatalyst/ConditionSolventAdvantages
Ionic Liquid Catalysis Brønsted-acidic ionic liquidSolvent-freeReusable catalyst, high efficiency. ias.ac.in
High-Pressure Synthesis High hydrostatic pressureSolvent-freeHigh yields, no catalyst needed. nih.govnih.gov
Aqueous Synthesis None or phase-transfer catalystWaterEnvironmentally benign, safe.
Solid-State Grinding NoneSolvent-freeSimple, low energy consumption. researchgate.net

Scale-Up Considerations and Process Optimization Studies for Industrial Applicability

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, key scale-up challenges include:

Heat Management: The reaction of hydrazine with ethyl acrylate is exothermic. Effective heat removal is critical on a large scale to prevent runaway reactions and the formation of by-products. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer: Ensuring efficient mixing of the reactants is crucial, especially in heterogeneous reaction mixtures.

Work-up and Purification: The isolation of the product on a large scale needs to be optimized. This includes efficient filtration of the hydrochloride salt and effective washing to remove impurities. The recovery and recycling of solvents are also important economic and environmental considerations.

Continuous-flow processing offers a promising alternative to traditional batch production for the synthesis of hydrazine derivatives. researchgate.net A continuous-flow setup for the synthesis of this compound could involve pumping streams of ethyl acrylate and hydrazine through a heated reactor coil, followed by an in-line acidification step to form the hydrochloride salt. This approach can offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reactants at any given time, and the potential for higher throughput and automation. researchgate.net Process analytical technology (PAT) can be integrated into a continuous-flow system to monitor the reaction in real-time and ensure consistent product quality. The development of a continuous-flow process for a related compound, 2-ethylphenylhydrazine hydrochloride, highlights the potential of this technology for the industrial production of hydrazine derivatives. researchgate.net

Mechanistic Investigations of Reactions Involving Ethyl 3 Hydrazinylpropanoate Hydrochloride

Detailed Reaction Mechanisms of Condensation and Cyclization Reactions Initiated by Ethyl 3-Hydrazinylpropanoate Hydrochloride

The dual functionality of this compound allows it to participate in a range of condensation and subsequent cyclization reactions, most notably in the formation of five- and six-membered heterocyclic rings such as pyrazolidinones and pyridazinones. The reaction mechanisms are governed by the inherent nucleophilicity of the hydrazine (B178648) group and the electrophilicity of the carbonyl carbon in the ester, as well as the carbonyl groups of reaction partners.

Nucleophilic Acyl Substitution Pathways Involving the Hydrazinylpropanoate Moiety

The hydrazine moiety of this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the substituted nitrogen. In reactions with carbonyl compounds, such as aldehydes and ketones, the initial step is typically a nucleophilic attack by the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. lookchem.comresearchgate.net This intermediate is often unstable and readily undergoes dehydration to form a hydrazone, a stable imine-like derivative. researchgate.netrsc.org

The general mechanism for hydrazone formation is as follows:

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate or occurring in a concerted manner with the attack.

Dehydration: The resulting carbinolamine intermediate eliminates a molecule of water to form the C=N double bond of the hydrazone. This step is often the rate-determining step and can be catalyzed by either acid or base. lookchem.comresearchgate.net

In the context of this compound, this initial hydrazone formation is a crucial prelude to subsequent intramolecular cyclization reactions.

Furthermore, the ester group within the molecule can itself undergo nucleophilic acyl substitution. masterorganicchemistry.comyoutube.comlibretexts.org While less reactive than acid chlorides or anhydrides, esters can react with strong nucleophiles. libretexts.org In the case of intramolecular reactions, the hydrazine moiety can, under certain conditions, act as an internal nucleophile, attacking the ester carbonyl. This process is generally slower than intermolecular reactions with more reactive electrophiles.

Reactant 1Reactant 2Key Reaction TypeIntermediateProduct Type
This compoundAldehyde/KetoneNucleophilic AdditionCarbinolamineHydrazone
This compoundβ-DiketoneCondensationHydrazonePyrazole (B372694)
This compoundα,β-Unsaturated EsterMichael Addition/CyclizationEnolate/AmidePyrazolidinone

Intramolecular Cyclization Kinetics and Thermodynamics in Heterocycle Formation

Following the initial condensation to form a hydrazone or a related intermediate, this compound is primed for intramolecular cyclization. The kinetics and thermodynamics of these cyclization reactions are highly dependent on the nature of the tether connecting the nucleophilic nitrogen and the electrophilic center, as well as the reaction conditions.

A prominent example is the formation of pyrazolidinones. When this compound reacts with an α,β-unsaturated carbonyl compound, a Michael addition can occur, followed by an intramolecular nucleophilic acyl substitution.

The favorability of these cyclization reactions is governed by several factors:

Ring Size: The formation of five- and six-membered rings is generally thermodynamically favored due to low ring strain.

Entropy: Intramolecular reactions are entropically favored over their intermolecular counterparts as the reactive moieties are held in proximity.

Reaction Conditions: The use of catalysts (acid or base) can significantly influence the rate of cyclization by activating either the nucleophile or the electrophile.

Role of the Hydrochloride Moiety in Reaction Catalysis and Stereochemical Control

The hydrochloride salt of ethyl 3-hydrazinylpropanoate plays a crucial role in its reactivity, influencing both the catalytic environment of the reaction and the stereochemical outcome of the products.

Acid-Catalyzed Transformations and Proton Transfer Dynamics

The hydrochloride moiety renders the reaction medium acidic. This inherent acidity can catalyze several steps in the reaction sequence. In the condensation with carbonyl compounds, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. researchgate.netyoutube.com

Furthermore, in the subsequent dehydration of the carbinolamine intermediate, acid catalysis facilitates the departure of the hydroxyl group as a water molecule, which is a better leaving group. youtube.com The proton transfer dynamics in these steps are critical, with computational studies on similar systems suggesting that water molecules or other proton donors in the solvent can assist in lowering the activation energy barriers for these transfers. nih.gov

The presence of the hydrochloride can also prevent unwanted side reactions. For instance, it protects the hydrazine from oxidation and can modulate its nucleophilicity, preventing overly rapid, uncontrolled reactions.

Impact on Regioselectivity and Diastereoselectivity in Product Formation

In reactions where multiple products can be formed, the hydrochloride moiety can exert significant control over the regioselectivity and diastereoselectivity.

Regioselectivity: In the reaction of unsymmetrical β-dicarbonyl compounds with hydrazine derivatives to form pyrazoles, the regiochemical outcome is a well-studied phenomenon. organic-chemistry.orgnih.gov The initial attack can occur at either of the two carbonyl groups, leading to two possible regioisomers. The presence of an acid catalyst, such as the hydrochloride salt, can influence which carbonyl is more activated. organic-chemistry.org For instance, in the synthesis of pyrazoles from 1,3-diketones, the addition of hydrochloric acid has been shown to improve yields and can favor the formation of one regioisomer over the other. organic-chemistry.org The reaction solvent also plays a a critical role, with aprotic, polar solvents often enhancing regioselectivity. organic-chemistry.org

Diastereoselectivity: When this compound reacts with a chiral carbonyl compound or when a chiral center is formed during the reaction, the formation of diastereomers is possible. While specific studies on the diastereoselectivity of this particular compound are scarce, the principles of stereochemical control in similar reactions are applicable. The formation of a chiral hydrazone intermediate can lead to diastereoselective cyclization, with the facial selectivity of the intramolecular attack being influenced by steric and electronic factors of the existing stereocenters. Chiral auxiliaries or catalysts are often employed to achieve high diastereoselectivity in such transformations. nih.govgoogle.comchemistryviews.org

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in the reactions of this compound are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights.

Reaction Intermediates:

Hydrazones: As relatively stable intermediates, hydrazones formed from the initial condensation can often be isolated and characterized by spectroscopic methods such as NMR and IR spectroscopy, and mass spectrometry. rsc.org

Carbinolamines (Hemiaminals): These intermediates are generally too unstable to be isolated but can sometimes be observed at low temperatures using NMR spectroscopy. lookchem.com Their existence is often inferred from kinetic studies and trapping experiments.

Cyclic Intermediates: In cyclization reactions, non-aromatic cyclic intermediates, such as pyrazolines or dihydroxypyrazolidines, may be formed prior to the final dehydration or aromatization step. researchgate.net Their detection provides crucial evidence for the proposed reaction pathway.

Transition States: The structures of transition states cannot be observed experimentally but can be modeled using computational chemistry methods like Density Functional Theory (DFT). eurasianjournals.comresearchgate.netresearchgate.net These calculations can provide information on the activation energies of different reaction pathways, helping to rationalize the observed product distributions and regioselectivity. For example, computational studies on pyrazole formation have been used to compare the energies of different transition states leading to various regioisomers, thereby predicting the most likely reaction outcome. researchgate.netuj.edu.pl

Intermediate/Transition StateMethod of ElucidationKey Information Provided
HydrazoneNMR, IR, Mass SpectrometryStructure confirmation of the initial condensation product.
CarbinolamineLow-Temperature NMR, Kinetic StudiesEvidence for the initial nucleophilic addition step.
Cyclic IntermediatesSpectroscopic analysis of reaction mixtures, Trapping experimentsConfirmation of the cyclization pathway prior to final product formation.
Transition StatesComputational Modeling (DFT)Activation energies, reaction pathway energetics, and origins of selectivity.

Applications of Ethyl 3 Hydrazinylpropanoate Hydrochloride As a Versatile Synthetic Building Block

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The bifunctional character of ethyl 3-hydrazinylpropanoate hydrochloride makes it an excellent starting material for synthesizing various heterocyclic compounds. The hydrazine (B178648) moiety can function as a binucleophile, reacting with a range of electrophiles to form cyclic structures. Concurrently, the ester group can participate in subsequent or tandem reactions to construct more elaborate molecular frameworks.

Pyrrolidones and Pyrazolones Derivatization via this compound

The reactivity of this compound has been effectively utilized in the synthesis of substituted pyrazolones, which are significant scaffolds in medicinal chemistry. orientjchem.orgresearchgate.netnih.gov A primary application is in the construction of pyrazolone (B3327878) rings. The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, is a classic illustration of the Knorr pyrazole (B372694) synthesis. orientjchem.orgresearchgate.net This reaction proceeds through the initial formation of a hydrazone, which subsequently undergoes intramolecular cyclization and dehydration to afford the pyrazolone core. The propanoate ester side chain provides a convenient point for further molecular modifications.

While the direct synthesis of pyrrolidones from this particular precursor is not as frequently documented, its derivatives can be further elaborated to access such systems. researchgate.net For instance, the synthesis of a pyrrolo[2,3-d]pyridazine derivative has been achieved through the reaction of a substituted pyrrole (B145914) with hydrazine hydrate (B1144303). nih.gov

Table 1: Examples of Pyrazolone Derivatives

ReactantProductReaction Conditions
Ethyl acetoacetate3-Methyl-1-phenylpyrazol-5-oneReflux temperature orientjchem.org
Ethyl 2-cyano-3-morpholinoacrylateEthyl 3-amino-1H-pyrazole-4-carboxylateWater, 15-45°C google.com

Pyridazine (B1198779) and Pyrazolidinone Ring Formation Utilizing the Propanoate Hydrazinyl Moiety

The formation of pyridazine and pyrazolidinone rings is a significant application of this compound. nih.govliberty.edu The 1,2-diamine nature of the hydrazine group is ideally suited for reaction with 1,4-dicarbonyl compounds to construct the six-membered pyridazine ring. nih.gov Pyridazine derivatives are known to possess a wide range of biological activities. nih.govliberty.edu

Pyrazolidinone synthesis can be achieved through the reaction of this compound with α,β-unsaturated carbonyl compounds. This reaction follows a conjugate addition-cyclization sequence. The initial Michael addition of the hydrazine to the unsaturated system is followed by an intramolecular aminolysis of the ester, resulting in the formation of the five-membered pyrazolidinone ring.

Construction of Fused and Bridged Heterocyclic Scaffolds through its Reactivity

The true synthetic potential of this compound is demonstrated in its capacity to facilitate the construction of more complex fused and bridged heterocyclic systems. researchgate.net The propanoate side chain is not merely a passive component; it can be actively involved in the creation of polycyclic structures.

For example, following the initial formation of a pyrazolone or pyridazinone ring, the ethyl propanoate group can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be utilized to form a new ring by reacting with another functional group within the molecule, leading to fused systems such as pyridazino[4',3':4,5]thieno[3,2-d]1,2,3-triazines. researchgate.net Furthermore, the hydrazine moiety can react with diketones to form bridged systems, where the propanoate chain can influence the conformational properties of the resulting bicyclic structure.

Functionalization and Derivatization Strategies of the Hydrazine and Ester Groups

Beyond its role in constructing heterocyclic cores, this compound is also a substrate for a variety of functionalization and derivatization reactions. These reactions allow for the fine-tuning of molecular properties and the introduction of diverse chemical handles for further synthetic transformations.

Amidation and Alkylation Reactions of the Hydrazine Moiety

The nucleophilic hydrazine group in this compound readily undergoes acylation and alkylation reactions. Acylation with reagents like ethyl chloroformate can lead to the corresponding carbamoylhydrazine derivatives. researchgate.net These derivatives are stable and can serve as intermediates for further transformations. For instance, condensation of a hydrazino derivative with ethyl chloroformate can produce an N'-diethoxycarbonyl derivative. researchgate.net

Alkylation of the hydrazine moiety can be achieved using various alkylating agents. However, controlling the degree of alkylation to achieve selective mono-alkylation can be a challenge and often requires carefully controlled reaction conditions.

Table 2: Representative Derivatization Reactions of the Hydrazine Moiety

ReagentProduct Type
Phenyl isothiocyanateThiocarbamoylhydrazine researchgate.net
Ethyl chloroformateN'-diethoxycarbonyl derivative researchgate.net
p-NitrobenzaldehydeHydrazone researchgate.net
Pyruvic acidHydrazone researchgate.net

Ester Transformations and Transesterification Reactions

The ethyl ester group of the molecule is also amenable to various chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, ethyl 3-hydrazinylpropanoic acid hydrochloride. This carboxylic acid provides a new reactive site for amide bond formation or other reactions specific to carboxylates.

Transesterification is another key transformation, enabling the substitution of the ethyl group with other alkyl or aryl groups. masterorganicchemistry.commdpi.com This is typically accomplished by heating the ester in the presence of an excess of another alcohol and an acid or base catalyst. masterorganicchemistry.com This reaction is valuable for modifying the solubility and other physicochemical properties of the molecule or for introducing specific functional groups via the new ester moiety. The reaction is reversible, and using an excess of the new alcohol helps to drive the equilibrium towards the desired product. mdpi.com

Utilization of this compound in Multi-Component Reactions (MCRs)

This compound has emerged as a valuable and versatile building block in the field of organic synthesis, particularly in the construction of molecularly diverse scaffolds through multi-component reactions (MCRs). Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic ester group, allows it to participate in complex chemical transformations, leading to the rapid assembly of intricate molecular architectures from simple precursors. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all components, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. daneshyari.comrsc.org

The strategic incorporation of this compound into MCRs enables the generation of novel molecular frameworks that are of significant interest in medicinal chemistry and materials science. Its hydrazine group can act as one of the primary components in well-established MCRs, such as the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry. acs.orgwikipedia.orgnih.gov

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By substituting the conventional amine component with a hydrazine derivative like ethyl 3-hydrazinylpropanoate, chemists can access unique structures such as α-hydrazino amides. acs.org This modification introduces an N-N bond into the product backbone, a structural motif present in numerous biologically active compounds. acs.org The reaction proceeds through the initial formation of a hydrazone (from the aldehyde and hydrazine), which is then protonated and attacked by the isocyanide and the carboxylate anion to form a stable α-adduct.

Furthermore, the ester functionality within the this compound molecule can be retained during the MCR or can participate in subsequent intramolecular cyclization steps. This dual reactivity is key to creating diverse heterocyclic systems. For example, using a hydrazine derivative in an Ugi-azide reaction allows for the synthesis of 1,5-disubstituted tetrazoles, which are important scaffolds in drug discovery. nih.gov The reaction of a ketone, an isocyanide, trimethylsilyl (B98337) azide, and a hydrazine like this compound would yield a tetrazole-containing acylhydrazine, demonstrating the power of this approach to rapidly build complexity. nih.gov

Table 1: Representative Ugi-type Reaction Incorporating a Hydrazinyl Ester
Component 1 (Carbonyl)Component 2 (Hydrazine)Component 3 (Isocyanide)Component 4 (Acid)Resulting Scaffold
Aldehyde (R¹CHO)Ethyl 3-hydrazinylpropanoateR²-NCR³-COOHα-Acylhydrazino Propanoate Derivative
Ketone (R¹R¹'C=O)Ethyl 3-hydrazinylpropanoateR²-NCTMSN₃ (Azide Source)Tetrazole-Functionalized Hydrazinyl Propanoate

The development of such MCRs allows for the creation of large libraries of compounds for high-throughput screening by systematically varying each of the components. rsc.org The use of this compound in these synthetic strategies significantly broadens the accessible chemical space, providing novel backbones and functional group arrangements.

Achieving stereochemical control is a significant challenge in multi-component reactions, as the formation of new stereocenters often results in mixtures of diastereomers. The Ugi reaction, for instance, is known for its general lack of stereocontrol when using achiral components. nih.gov However, significant progress has been made in diastereoselective MCRs by employing a chiral reactant—be it the amine, aldehyde, or carboxylic acid. nih.govnih.gov

In the context of MCRs involving this compound (which is itself achiral), stereocontrol must be induced by one of the other reaction partners or by an external chiral catalyst. Successful diastereoselective Ugi reactions have been reported using chiral amines, where the existing stereocenter on the amine directs the approach of the other reactants, leading to a preferential formation of one diastereomer. nih.govresearchgate.net Similarly, chiral aldehydes can induce stereoselectivity, although they are sometimes prone to racemization under the reaction conditions. nih.gov

The development of catalytic asymmetric MCRs represents a more elegant and atom-economical approach. Chiral phosphoric acids, for example, have been successfully employed to catalyze enantioselective Ugi reactions. chemistryworld.com These catalysts can activate the imine or hydrazone intermediate through hydrogen bonding, creating a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack by the isocyanide. A similar strategy could be envisioned for reactions with this compound, where a chiral catalyst would control the stereochemical outcome.

Another strategy involves the use of chiral auxiliaries. While less common for the hydrazine component itself, the principle remains a cornerstone of asymmetric synthesis. youtube.comyoutube.com By reacting the hydrazine with a chiral auxiliary before the MCR, its stereochemical influence could be imparted during the key bond-forming steps.

Table 2: Strategies for Stereochemical Control in Hydrazinyl Ester MCRs
StrategyDescriptionExpected OutcomeReference Principle
Chiral Carbonyl ComponentReaction of ethyl 3-hydrazinylpropanoate with a chiral, enantiopure aldehyde or ketone.Formation of a mixture of diastereomers, potentially with moderate to good diastereoselectivity.Substrate-controlled synthesis. nih.gov
Chiral IsocyanideUse of an isocyanide derived from a chiral source, such as an amino acid.Generally affords poor stereocontrol in Ugi reactions. nih.govReagent-controlled synthesis.
Chiral Acid ComponentEmploying a chiral carboxylic acid in a Passerini-type reaction.Can induce significant levels of diastereoselection. researchgate.netReagent-controlled synthesis.
External Chiral CatalystPerforming the MCR in the presence of a chiral Lewis or Brønsted acid (e.g., chiral phosphoric acid).Potential for high enantioselectivity, forming an enantiomerically enriched product.Catalyst-controlled synthesis. chemistryworld.comacs.org

Strategic Contributions to Complex Organic Molecule Synthesis

The utility of this compound extends beyond theoretical MCR design to the practical synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. These ring systems form the core of countless pharmaceuticals, agrochemicals, and natural products.

A primary application is the synthesis of pyrazolidin-3-ones and related pyrazole derivatives. The reaction of a hydrazine with a β-keto ester is a classic and efficient method for constructing the pyrazole ring. rsc.orgfrontiersin.org In this reaction, this compound first condenses with the ketone of a β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, yields the pyrazolidin-3-one (B1205042) ring system. The ethyl propanoate moiety attached to one of the nitrogen atoms becomes a key substituent on the resulting heterocycle, which can be further modified.

This strategy provides a convergent and modular approach to a wide array of substituted pyrazoles, which are known to exhibit a broad spectrum of biological activities. By selecting different β-keto esters, a variety of functional groups can be installed at positions 4 and 5 of the pyrazole ring.

Table 3: Synthesis of Substituted Pyrazolones from this compound
β-Keto Ester ReactantResulting Pyrazolone Substituents (at C4, C5)Significance of Product Class
Ethyl acetoacetateC4: -H, C5: -CH₃Core scaffold for various analgesic and anti-inflammatory agents.
Ethyl benzoylacetateC4: -H, C5: -PhenylBuilding blocks for kinase inhibitors and other targeted therapies.
Diethyl 2-acetylmalonateC4: -COOEt, C5: -CH₃Highly functionalized intermediates for further synthetic elaboration.

Beyond heterocycles, the hydrazinyl ester is a precursor for complex acyclic molecules like hydrazinopeptides. These are peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom, creating a "hydrazino-turn" that can enforce specific secondary structures and improve proteolytic stability. nih.gov A Passerini reaction involving an α-hydrazino acid (derivable from ethyl 3-hydrazinylpropanoate), a carbonyl compound, and an isocyanide can produce hydrazino depsipeptides, which are backbone-extended peptidomimetics. rsc.orgwikipedia.org This highlights the role of the title compound as a strategic starting material for introducing amide bond isosteres into peptide chains, a critical strategy in modern drug design.

Advanced Spectroscopic and Computational Studies on the Reactivity and Electronic Structure of Ethyl 3 Hydrazinylpropanoate Hydrochloride

High-Resolution Spectroscopic Analysis for Mechanistic Insights into its Chemical Transformations

Advanced NMR Techniques for Reaction Monitoring and Intermediate Identification

No specific studies utilizing advanced NMR techniques to monitor the chemical transformations of Ethyl 3-hydrazinylpropanoate hydrochloride or to identify its reaction intermediates were found.

Vibrational and Electronic Spectroscopy for Bond Formation/Cleavage Analysis

There is a lack of published research employing vibrational and electronic spectroscopy to analyze bond formation and cleavage in reactions involving this compound.

Quantum Chemical Investigations and Molecular Modeling of this compound and its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No literature detailing DFT calculations to predict the electronic structure and reactivity of this compound is available.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Reaction Path Optimization

Specific conformational analyses or reaction path optimizations for this compound using Ab Initio or semi-empirical methods have not been reported in the searched scientific literature.

Theoretical Studies on Non-Covalent Interactions and Supramolecular Assembly Involving Hydrazinyl Esters

While general theoretical studies on non-covalent interactions exist for the broader class of hydrazinyl esters, no specific research focusing on the supramolecular assembly of this compound could be identified.

Future Directions and Emerging Research Avenues for Ethyl 3 Hydrazinylpropanoate Hydrochloride

Development of Novel Catalytic Systems for Reactions with Ethyl 3-Hydrazinylpropanoate Hydrochloride

The reactivity of the hydrazine (B178648) group in this compound is a key area for the development of novel catalytic systems. Future research is likely to focus on expanding the catalytic toolbox to enable more efficient and selective transformations.

Transition Metal Catalysis: While classical condensation reactions of hydrazines with dicarbonyl compounds to form heterocycles like pyrazoles are well-established, the use of transition metal catalysis to modulate the reactivity of this compound is a promising frontier. organic-chemistry.orgdergipark.org.tr Research into rhodium-catalyzed addition-cyclization reactions with alkynes, for instance, has shown unexpected C-N bond cleavage pathways, opening up possibilities for novel pyrazole (B372694) syntheses. organic-chemistry.org The development of catalysts that can control regioselectivity in reactions with unsymmetrical partners will be a significant area of investigation. Furthermore, leveraging transition metal catalysts for acceptorless dehydrogenative coupling reactions could provide environmentally benign pathways to pyrazoles and other heterocycles. organic-chemistry.org

Organocatalysis: Organocatalysis offers a metal-free alternative for activating this compound and its derivatives. The use of carbohydrate-based tolylsulfonyl hydrazines has been shown to be effective in catalyzing Michael additions in water, a green solvent. nih.gov Future work could explore the development of chiral organocatalysts to achieve enantioselective transformations, a critical aspect in the synthesis of pharmaceuticals.

Biocatalysis: The discovery of enzymes such as hydrazine transferases, which can incorporate free hydrazine into natural products, signals a paradigm shift in the synthesis of N-N bond-containing molecules. researchgate.net The exploration and engineering of such enzymes for reactions with this compound could lead to highly selective and environmentally friendly synthetic routes to valuable compounds.

Catalytic SystemPotential Reaction TypeKey Advantages
Transition Metal Catalysis (e.g., Rh, Ru, Cu) Cycloadditions, C-N Coupling, Dehydrogenative CouplingHigh efficiency, control over reactivity, novel bond formations. organic-chemistry.orgorganic-chemistry.org
Organocatalysis Michael Additions, CondensationsMetal-free, potential for asymmetry, environmentally benign. nih.gov
Biocatalysis Selective C-N bond formationHigh selectivity, mild reaction conditions, green synthesis. researchgate.net

Exploration of its Role in Photoredox and Electrosynthesis Methodologies

Photoredox and electrosynthesis represent cutting-edge areas in organic chemistry that offer unique activation modes. The integration of this compound into these methodologies is a largely unexplored but highly promising field.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds. Research on the use of organic photoredox catalysts to generate alkyl radicals that can add to N-acylhydrazones demonstrates the potential for this technology in hydrazine chemistry. nih.govnih.gov Future studies could investigate the use of this compound as a radical precursor or as a radical acceptor in photoredox-mediated reactions. The development of photoredox-catalyzed α-C–H alkylation reactions of aliphatic amines using N-tosylhydrazones as radical alkylating partners, despite some challenges, highlights the ongoing efforts to expand the scope of these reactions. tandfonline.comresearchgate.net

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction, making them inherently green. The electrochemical oxidation of hydrazine is a key process in direct hydrazine fuel cells and offers insights into potential synthetic applications. nih.govnih.govacs.org The development of electrochemical strategies for the synthesis of hydrazine from ammonia (B1221849) surrogates points towards the potential for electrosynthesis to play a greater role in the production and functionalization of hydrazine derivatives. researchgate.netualberta.ca Future research could focus on the direct electrochemical functionalization of this compound, for example, through oxidative coupling reactions or electrochemically induced cyclizations.

MethodologyPotential Application for this compoundAdvantages
Photoredox Catalysis Radical precursor, radical acceptor in C-C and C-N bond formation. nih.govnih.govMild reaction conditions, unique activation pathways.
Electrosynthesis Oxidative coupling, reductive cyclizations, green synthesis. nih.govnih.govacs.orgresearchgate.netReagent-free, high atom economy, sustainable.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. The integration of reactions involving this compound into flow chemistry and automated systems offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous flow technology has been successfully applied to the synthesis of hydrazine derivatives, demonstrating its operational simplicity and excellent functional group tolerance. rsc.orgrsc.orgbohrium.com The ability to safely handle potentially hazardous reagents and intermediates, as well as to precisely control reaction parameters such as temperature and residence time, makes flow chemistry particularly well-suited for reactions involving hydrazines. Future work will likely focus on developing telescoped, multi-step flow syntheses that utilize this compound as a key building block for the rapid assembly of complex molecules. acs.org

Automated Synthesis: The automation of chemical synthesis allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. The automated multistep synthesis of 2-pyrazolines in continuous flow is a prime example of how this technology can be applied to heterocycle synthesis from hydrazine precursors. rsc.org The development of automated platforms for reactions involving this compound would accelerate the discovery of new bioactive compounds and functional materials.

Design of Next-Generation Synthetic Methodologies Leveraging its Unique Reactivity Profile

The bifunctional nature of this compound provides a foundation for the design of novel and efficient synthetic methodologies.

Multicomponent Reactions: Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The use of hydrazine derivatives in the four-component synthesis of pyrano[2,3-d]pyrimidine and pyrano[2,3-c]pyrazole derivatives highlights the potential for this compound in MCRs. nih.govnih.govamazonaws.com Future research will likely focus on the design of novel MCRs that exploit the dual reactivity of this compound to access diverse and complex heterocyclic scaffolds.

Cascade Reactions: Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, offer a powerful strategy for increasing molecular complexity in a single step. The synthesis of 1,3,5-trisubstituted pyrazoles via a direct N-heterocyclization of hydrazines is an example of a cascade process. nih.govrsc.org The design of new cascade reactions initiated by the reaction of this compound could lead to the efficient synthesis of novel polycyclic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-hydrazinylpropanoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with ethyl 3-halopropanoates under reflux in ethanol or dichloromethane. Key parameters include:

  • Temperature : Reactions often require 40–60°C to ensure completion while minimizing side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol facilitates proton transfer .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CHCl₃/MeOH) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm hydrazine and ester functional groups. The hydrazinyl proton appears as a singlet at δ 2.5–3.5 ppm, while the ethyl ester resonates at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • FT-IR : Stretching vibrations at 3300–3400 cm⁻¹ (N-H) and 1720–1740 cm⁻¹ (C=O) validate the structure .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 168.6, with fragmentation patterns confirming the hydrazinyl moiety .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for:

  • Hydrazone Formation : Reacts with ketones/aldehydes to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazoles) .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) introduce aryl/alkyl groups to the hydrazine backbone .
  • Bioconjugation : The hydrazinyl group selectively reacts with carbonyls in biomolecules for labeling studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability is pH- and humidity-sensitive. Systematic studies recommend:

  • Dry Storage : Anhydrous conditions (desiccator, argon atmosphere) prevent hydrolysis of the hydrazine group .
  • Temperature : Long-term stability at –20°C (decomposition <5% over 12 months), whereas room temperature leads to 10–15% degradation in 6 months .
  • Analytical Validation : Use HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN) to monitor degradation products like 3-hydrazinylpropanoic acid .

Q. What strategies mitigate interference from hydrazine byproducts in kinetic studies involving this compound?

  • Methodological Answer :

  • Derivatization : Trap free hydrazine with benzaldehyde pre-reaction, forming a stable Schiff base separable via extraction .
  • Chromatographic Separation : Employ ion-pair chromatography (e.g., sodium hexanesulfonate) to resolve hydrazine from the parent compound .
  • Kinetic Modeling : Use pseudo-first-order assumptions to isolate rate constants for the target reaction .

Q. How can isotopic labeling of this compound enhance metabolic pathway analysis?

  • Methodological Answer :

  • ¹³C/¹⁵N Labeling : Synthesize the compound using ¹³C-labeled ethyl chloroacetate or ¹⁵N-hydrazine. Track incorporation via LC-MS/MS to map metabolic intermediates in vivo .
  • Applications : Study hepatic clearance pathways or interaction with amine oxidases, where isotopic tracers distinguish enzymatic vs. non-enzymatic degradation .

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